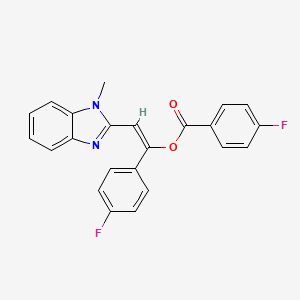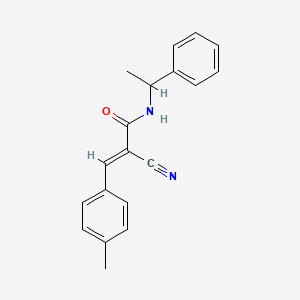
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide, also known as CF3, is a chemical compound that has been extensively studied for its potential applications in scientific research. CF3 is a member of the acrylamide family and is a highly reactive molecule that can be synthesized through a variety of methods. In
作用机制
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide is complex and involves the inhibition of multiple signaling pathways. 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide is known to inhibit the activity of STAT3, which is a transcription factor that is involved in the regulation of cell growth and survival. 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide achieves this by binding to the SH2 domain of STAT3, which prevents its activation. In addition to STAT3, 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has also been shown to inhibit other signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has a number of biochemical and physiological effects. One of the most significant effects of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide is its ability to inhibit the growth of cancer cells. 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide achieves this by inhibiting the activity of STAT3, which is a key regulator of cell growth and survival. In addition to its anti-cancer effects, 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
实验室实验的优点和局限性
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has several advantages for use in lab experiments. It is a highly reactive molecule that can be easily synthesized using a variety of methods. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to the use of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide in lab experiments. It is a highly reactive molecule that can be difficult to handle, and it can be toxic to cells at high concentrations.
未来方向
There are many future directions for research on 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide. One area of research that is particularly promising is the development of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide-based drugs for the treatment of cancer. 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has been shown to be effective in inhibiting the growth of a variety of cancer cells, and there is potential for the development of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide-based drugs that could be used to treat cancer in humans. Another area of research that is promising is the study of the mechanism of action of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide. By understanding how 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide works at the molecular level, researchers may be able to develop more effective drugs that target specific signaling pathways involved in cancer growth and survival.
合成方法
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide can be synthesized through a variety of methods, including the reaction of 2-chloro-6-fluoroaniline with ethyl cyanoacetate in the presence of a base or through the reaction of 2-chloro-6-fluorophenylacetic acid with N-phenylethylacrylamide in the presence of a coupling agent. The resulting 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide is a white crystalline powder that is soluble in organic solvents such as DMSO and DMF.
科学研究应用
3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide is in the field of cancer research. 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide has been shown to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer. 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)acrylamide achieves this by inhibiting the activity of a protein called STAT3, which is involved in the growth and survival of cancer cells.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O/c1-12(13-6-3-2-4-7-13)22-18(23)14(11-21)10-15-16(19)8-5-9-17(15)20/h2-10,12H,1H3,(H,22,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVWDVRTGRXZHM-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylacrylamide](/img/structure/B5908061.png)
![N'-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5908067.png)
![3-[3-ethoxy-4-(1-phenylethoxy)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5908076.png)
![N-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5908081.png)

![N'-[(4-ethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5908104.png)
![3-[4-(allyloxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908106.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5908117.png)
![5-imino-6-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908125.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)

![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)

![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)